Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate
Description
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate (CAS: 1010819-95-0) is a heterocyclic compound with the molecular formula C₁₂H₁₁F₃N₂O₃ and an average molecular mass of 288.225 g/mol . Its structure features a pyrazolo[1,5-a]pyridine core substituted with a methoxy group at position 7, a trifluoromethyl group at position 2, and an ethyl ester at position 2. The monoisotopic mass is 288.072177, and it is registered under ChemSpider ID 38237407 and MDL number MFCD27922248 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions.
Properties
Molecular Formula |
C12H11F3N2O3 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H11F3N2O3/c1-3-20-11(18)7-4-5-10(19-2)17-8(7)6-9(16-17)12(13,14)15/h4-6H,3H2,1-2H3 |
InChI Key |
PBWSGAATERDIGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N2C1=CC(=N2)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyridine-4-carboxylic acid, 7-methoxy-2-(trifluoromethyl)- with iodoethane . The reaction conditions include the use of a suitable base and solvent to facilitate the esterification process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Reaction Conditions and Optimization
Critical parameters for synthesizing pyrazolo[1,5-a]pyridine derivatives include solvent choice, acid catalysis, and atmospheric conditions. For example:
Effect of Acid and Atmosphere on Yield
| Acid Equivalents | Atmosphere | Yield of Pyrazolo[1,5-a]pyridine Derivative |
|---|---|---|
| 2 (HOAc) | Air | 34% |
| 4 (HOAc) | Air | 52% |
| 6 (HOAc) | Air | 74% |
| 6 (HOAc) | O₂ | 94% |
| 6 (p-TSA) | O₂ | 39% |
| 2 (TFA) | O₂ | 55% |
Higher acid equivalents (e.g., 6 equivalents of acetic acid) and oxygen atmospheres significantly enhance yields . Solvents like ethanol, acetic acid, or DMF are critical for facilitating cyclization .
Analytical Characterization
The structure and purity of the compound are typically confirmed using:
-
NMR spectroscopy :
-
Mass spectrometry :
-
EI-MS or HRMS verify molecular weight and fragmentation patterns (e.g., M⁺ peak at 288.22 g/mol).
-
For example, a derivative (4a) exhibited:
Influencing Factors in Reaction Outcomes
-
Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance reaction yields by stabilizing transition states .
-
Regioselectivity : Reaction conditions (e.g., microwave irradiation) determine whether 5-amino or 7-amino isomers form .
-
Catalyst selection : Palladium or copper catalysts (e.g., Pd(OAc)₂) are often ineffective in standard conditions but may enable alternative pathways under specific solvents (e.g., DMF) .
Scientific Research Applications
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antitumor agent and its role in drug discovery.
Industry: It is used in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Ethyl Pyrazolo[1,5-A]Pyridine-2-Carboxylate (A147586)
- Molecular Formula : C₁₀H₁₀N₂O₂
- Key Differences :
- Lacks the 7-methoxy and 2-trifluoromethyl substituents.
- The ester group is at position 2 instead of position 4.
- Properties :
Ethyl 5-Methylpyrazolo[1,5-A]Pyridine-3-Carboxylate (CAS 51135-70-7)
- Molecular Formula : C₁₀H₁₀N₂O₂
- Key Differences :
- Methyl substituent at position 5 instead of trifluoromethyl at position 2.
- Ester group at position 3 rather than 4.
- Properties :
Ethyl Pyrazolo[1,5-A]Pyridine-4-Carboxylate (CAS 573763-62-9)
- Molecular Formula : C₁₀H₁₀N₂O₂
- Key Differences :
- Ester group at position 4 (same as the target compound) but lacks the 7-methoxy and 2-trifluoromethyl groups.
- Properties :
Functional and Reactivity Comparisons
Electronic Effects
- The trifluoromethyl group in the target compound is strongly electron-withdrawing, stabilizing the pyrazolo-pyridine core against nucleophilic attack.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₁F₃N₂O₃ | 288.225 | 7-OCH₃, 2-CF₃, 4-COOEt | Not reported |
| Ethyl Pyrazolo[1,5-A]Pyridine-2-Carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | 2-COOEt | Not reported |
| 9-(4-Fluorophenyl)-7-(4-Nitrophenyl)-16a | C₂₄H₁₅FN₆O₂ | 454.41 | Fused triazolo-pyrimidine core | >340 |
Biological Activity
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C12H11F3N2O3
- Molecular Weight : 288.22 g/mol
- CAS Number : 1219130-35-4
- Density : 1.39 g/cm³ (predicted)
- pKa : -2.13 (predicted) .
Synthesis and Derivatives
The synthesis of this compound follows established methods for creating pyrazolo[1,5-A]pyridine derivatives. These compounds are typically synthesized through the reaction of appropriate pyrazole precursors with various electrophiles under controlled conditions. Recent advances have focused on optimizing yields and enhancing the structural diversity of these compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-A]pyridine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:
- HeLa Cells : The compound demonstrated significant cytotoxicity against HeLa cells, with IC50 values suggesting potent activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell survival and proliferation, particularly those mediated by protein kinases .
Enzymatic Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes:
- Calcium/Calmodulin-dependent Protein Kinase (CaMK) : The compound exhibited selective inhibition of CaMK activity, which is crucial in various cellular processes including muscle contraction and neurotransmitter release .
Case Studies
- Study on Anticancer Activity :
- Enzymatic Activity Assessment :
Q & A
Q. What are the standard synthetic routes for Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate?
The compound is typically synthesized via cyclocondensation or functionalization of pyrazolo[1,5-a]pyridine scaffolds. For example:
- Nitration and esterification : A stirred solution of ethyl difluoroacetate in tert-butyl-methyl-ether reacts with sodium methanolate and ketone derivatives under controlled conditions to introduce trifluoromethyl groups .
- Reflux-based cyclization : Heating 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol under reflux forms the pyrazolo[1,5-a]pyrimidine core, followed by methoxy group introduction via nucleophilic substitution .
- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and recrystallization (e.g., cyclohexane) yield high-purity crystals .
Q. How is the structural integrity of this compound validated?
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances ~3.4 Å) .
- Spectroscopy :
- 1H/13C NMR : Confirms substituent positions (e.g., methoxy at C7, trifluoromethyl at C2) .
- MS/IR : Validates molecular weight (~347.37 g/mol) and functional groups (e.g., ester C=O at ~1700 cm⁻¹) .
Q. What functionalization strategies are applicable to the pyrazolo[1,5-a]pyridine core?
- Nitration : HNO₃ in H₂SO₄ at 0°C introduces nitro groups at position 3 or 7 .
- Ester hydrolysis : Basic conditions (e.g., NaOH/EtOH) convert ethyl esters to carboxylic acids for further derivatization .
- Cross-coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl group introduction at reactive positions .
Advanced Research Questions
Q. How can reaction parameters be optimized for regioselective substitution?
- Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., DMF vs. EtOH), temperature (reflux vs. RT), and catalyst loading to favor substitution at C7 over C5 .
- Kinetic vs. thermodynamic control : Prolonged heating in polar aprotic solvents (e.g., DMF) may favor thermodynamically stable isomers, while rapid reactions in EtOH yield kinetic products .
Q. How to resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyridine derivatives?
Q. What mechanistic insights explain tandem reactions in pyrazolo[1,5-a]pyridine synthesis?
Q. How does the trifluoromethyl group influence bioactivity?
- Structure-Activity Relationship (SAR) : The CF₃ group enhances metabolic stability and hydrophobic interactions with target proteins (e.g., COX-2, HMG-CoA reductase) .
- Comparative studies : Analogues without CF₃ show reduced binding affinity in receptor assays (e.g., benzodiazepine receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
